molecular formula C15H21BrO B164386 1-(4-Bromophenyl)nonan-1-one CAS No. 126334-26-7

1-(4-Bromophenyl)nonan-1-one

Cat. No.: B164386
CAS No.: 126334-26-7
M. Wt: 297.23 g/mol
InChI Key: JIVVSHXGCFTTTG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)nonan-1-one , also known by its chemical formula C15H21BrO , is a chalcone derivative. Chalcones are compounds with a structure formed by two aromatic rings connected by an α, β-unsaturated carbonyl group. These compounds have attracted significant interest due to their diverse applications in fields such as electrochemical sensing, non-linear optics, and luminescent properties .

Scientific Research Applications

Crystallography and Structural Analysis

  • The compound 2,4-Bis(2-bromophenyl)-7-tert-pentyl-3-azabicyclo[3.3.1]nonan-9-one, a tert-pentyl analog of a similar bromophenyl compound, demonstrates a twin-chair conformation and equatorial orientation of the bromophenyl groups, useful in crystallography studies (Park, Ramkumar, & Parthiban, 2012).
  • X-ray diffraction and DFT studies of 1-(4-bromophenyl)-3,5-diphenylformazan revealed insights into molecular structure and stability, important for understanding the compound's crystallographic properties (Tezcan, Tokay, Alpaslan, & Erdönmez, 2013).

Synthesis and Chemical Reactions

  • o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles, showcasing the compound's utility in organic synthesis (Lygin & Meijere, 2009).
  • The synthesis of 1'-(4-Bromophenyl)-2'-[(4-fluorophenyl) carbonyl] - 1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one, demonstrates the compound's use in creating more complex molecular structures (Sapnakumari, Narayana, & Sarojini, 2014).

Photonic Materials and Nonlinear Optics

  • The study of 1-(4-bromophenyl)-3-(4-N, N dimethylaminophenyl) prop-2-en-1-one [BDPP] explored its potential in photonic materials, demonstrating its optical limiting behavior and non-linear absorption properties (Kumar, Janardhana, & Crasta, 2014).

Antimicrobial Activities

  • Compounds including 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles showed potent antimicrobial activities, indicating the compound's potential in antimicrobial research (Zhao et al., 2012).

Anticancer Research

  • A novel bromophenol derivative, BOS-102, containing a moiety of 1-(4-bromophenyl)nonan-1-one showed anticancer activities on human lung cancer cells, indicating its potential in cancer treatment research (Guo et al., 2018).

Properties

IUPAC Name

1-(4-bromophenyl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrO/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVVSHXGCFTTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630768
Record name 1-(4-Bromophenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126334-26-7
Record name 1-(4-Bromophenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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